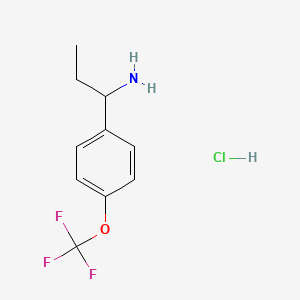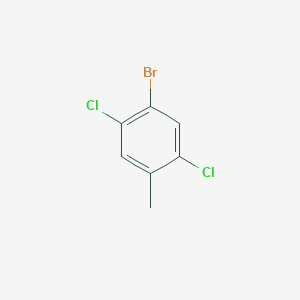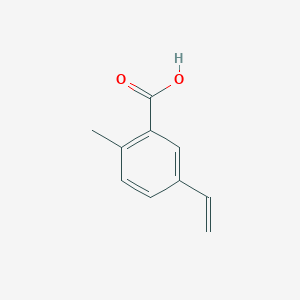
5-Ethenyl-2-methylbenzoic acid
Overview
Description
5-Ethenyl-2-methylbenzoic acid: is an organic compound with the molecular formula C10H10O2 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethenyl group at the fifth position and a methyl group at the second position
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
For instance, a related compound, 2-amino-5-methylbenzoic acid, has been found to disrupt cell membrane integrity, leading to leakage of electrolytes and proteins .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Related compounds have been found to exhibit antimicrobial activity, suggesting that 5-ethenyl-2-methylbenzoic acid may also have similar effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the antimicrobial activity of a related compound, 2-amino-5-methylbenzoic acid, was found to be most pronounced at a pH of 5.0 .
Biochemical Analysis
Biochemical Properties
5-Ethenyl-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as cytochrome P450 enzymes. These interactions often involve the modification of the enzyme’s active site, leading to changes in enzyme activity. Additionally, this compound can bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can inhibit or activate the target biomolecule, leading to downstream effects on cellular processes. For example, this compound can inhibit the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic effects, including liver and kidney damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Studies have also highlighted the importance of dosage in modulating the compound’s impact on metabolic pathways and cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. These interactions can influence metabolic flux and the levels of various metabolites. Additionally, this compound can affect the production of reactive oxygen species (ROS) and other signaling molecules, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications. These localization signals ensure that this compound exerts its effects in the appropriate cellular context. For example, its presence in the mitochondria can enhance its role in modulating oxidative stress and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with acetyl chloride, followed by oxidation to introduce the carboxylic acid group. The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the aromatic ring in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts reactions followed by catalytic oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethenyl-2-methylbenzoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Products may include carboxylic acids, aldehydes, and ketones.
Reduction: Products may include alcohols and alkanes.
Substitution: Products may include halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 5-Ethenyl-2-methylbenzoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and polymers.
Biology: The compound may be used in the study of enzyme interactions and metabolic pathways involving aromatic acids.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
2-Methylbenzoic acid: Lacks the ethenyl group, resulting in different reactivity and applications.
5-Ethyl-2-methylbenzoic acid: Has an ethyl group instead of an ethenyl group, leading to different chemical properties.
4-Methylbenzoic acid: Substitution pattern differs, affecting its chemical behavior and applications.
Uniqueness: 5-Ethenyl-2-methylbenzoic acid is unique due to the presence of both an ethenyl and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.
Properties
IUPAC Name |
5-ethenyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h3-6H,1H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXXCEDDOHLJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


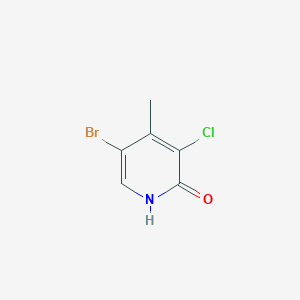
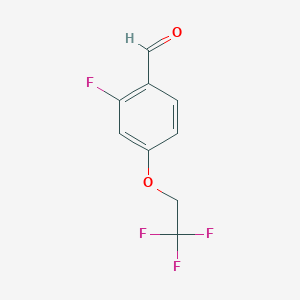
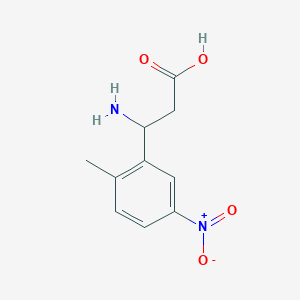
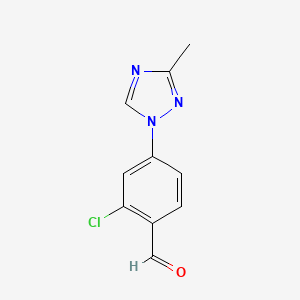
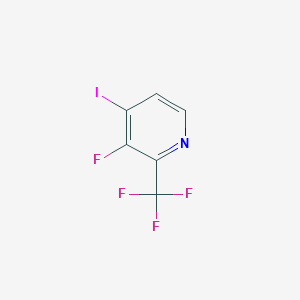
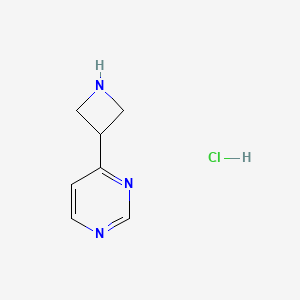
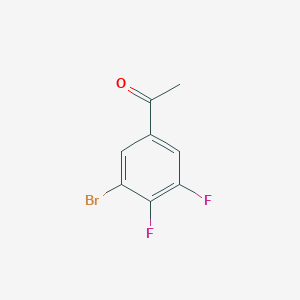
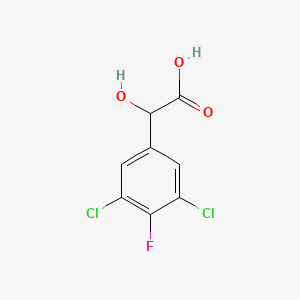
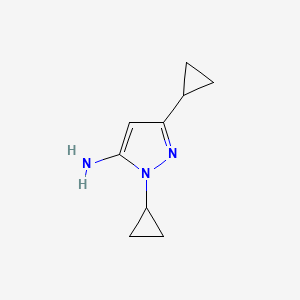
![tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1409094.png)
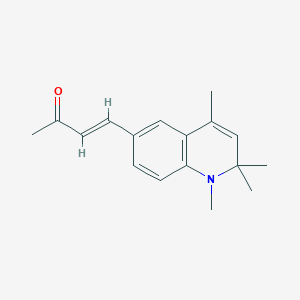
![N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide](/img/structure/B1409099.png)
